molecular formula C10H21N B13618859 1-(4-ethylcyclohexyl)-N-methylmethanamine

1-(4-ethylcyclohexyl)-N-methylmethanamine

Cat. No.: B13618859
M. Wt: 155.28 g/mol
InChI Key: PKLMZZLWLMLLLC-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)-N-methylmethanamine is a secondary amine characterized by a cyclohexane ring substituted with an ethyl group at the 4-position and an N-methylmethanamine moiety.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)-N-methylmethanamine

InChI

InChI=1S/C10H21N/c1-3-9-4-6-10(7-5-9)8-11-2/h9-11H,3-8H2,1-2H3

InChI Key

PKLMZZLWLMLLLC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CNC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-ethylcyclohexyl)-N-methylmethanamine can be achieved through several routes. One common method involves the alkylation of cyclohexylamine with ethyl bromide, followed by methylation using formaldehyde and hydrogen in the presence of a catalyst. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-ethylcyclohexyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-ethylcyclohexyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies related to neurotransmitter activity and receptor binding due to its amine functionality.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylcyclohexyl)-N-methylmethanamine involves its interaction with molecular targets such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-ethylcyclohexyl)-N-methylmethanamine with analogs based on structural features, synthesis, and biological activities.

Substituent Effects on Aromatic/Non-Aromatic Rings

  • 1-(4,5-Dichloroanthracenyl)-N-methylmethanamine (Compound 5, ): Structure: Features a tetracyclic anthracene core with chlorine substituents. Activity: Demonstrated 84% reduction in immobility time in the forced swimming test (antidepressant model) at 80 mg/kg . However, the ethylcyclohexyl group in the target compound may confer better metabolic stability.
  • 1-(4-Chlorophenyl)-N-methylmethanamine ():

    • Structure: Benzene ring with a chloro substituent.
    • Synthesis: Produced via nucleophilic displacement of 4-chlorobenzyl chloride with methylamine (56% yield) .
    • Comparison: The chloro group increases electron-withdrawing effects, possibly altering receptor binding compared to the ethylcyclohexyl group’s steric and hydrophobic effects.

Cyclohexane-Based Analogs

  • N-Methylcyclohexylamine ():

    • Structure: Simple cyclohexylamine with an N-methyl group.
    • Properties: Lower molecular weight (127.23 g/mol) and higher volatility compared to the ethyl-substituted analog.
    • Comparison: The absence of the ethyl group reduces lipophilicity, likely diminishing tissue penetration and duration of action.
  • 4-Ethylcyclohexyl Isopropylphosphonofluoridate (): Structure: Contains a 4-ethylcyclohexyl group but with a phosphonofluoridate moiety.

Functional Group Modifications

  • KFP-H008 ():
    • Structure: Incorporates a pyrrole-indole-sulfonyl core with an N-methylmethanamine side chain.
    • Activity: Potent potassium-competitive acid blocker (84.7% inhibition of gastric acid secretion in rats at 10 mg/kg) .
    • Comparison: The complex heterocyclic core enhances target specificity for H+/K+-ATPase, whereas the ethylcyclohexyl group in the target compound may favor CNS targets.

Data Tables

Research Findings and Implications

  • Antidepressant Potential: Ethylcyclohexyl analogs may exhibit improved blood-brain barrier penetration compared to chlorophenyl derivatives due to enhanced lipophilicity .
  • Acid Inhibition: N-Methylmethanamine moieties in compounds like KFP-H008 suggest versatility in targeting ion pumps, though substituent choice dictates specificity .
  • Synthetic Flexibility: Nucleophilic displacement and carbamoylation () are scalable methods for N-methylmethanamine derivatives, applicable to the target compound’s synthesis.

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